molecular formula C14H18N4O3S B2663976 1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903438-99-2

1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2663976
CAS No.: 1903438-99-2
M. Wt: 322.38
InChI Key: OUOAITHJETYDBY-UHFFFAOYSA-N
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Description

1-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound that features a unique combination of thienopyrimidine and tetrahydrofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic synthesis. A common route includes:

  • Formation of the Thienopyrimidine Core:

    • Starting from a thiophene derivative, the thienopyrimidine core is synthesized through a series of cyclization reactions.
    • Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization.
  • Attachment of the Ethyl Linker:

    • The ethyl linker is introduced via alkylation reactions, where the thienopyrimidine core is reacted with an appropriate ethylating agent.
    • Conditions typically include the use of polar aprotic solvents and controlled temperatures to ensure selective alkylation.
  • Incorporation of the Tetrahydrofuran Moiety:

    • The tetrahydrofuran moiety is introduced through a nucleophilic substitution reaction.
    • This step often requires the use of a strong nucleophile and a suitable leaving group on the intermediate compound.
  • Formation of the Urea Linkage:

    • The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
    • Mild to moderate temperatures and the presence of a base are typically required to drive this reaction to completion.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

  • Use of continuous flow reactors to improve reaction efficiency.
  • Implementation of advanced purification techniques such as chromatography or crystallization.
  • Scale-up processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thienopyrimidine core can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetrahydrofuran moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides, under mild to moderate temperatures.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Alternatively, it may interact with cellular receptors, modulating signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

    Thienopyrimidine Derivatives: Compounds like 4-aminothieno[3,2-d]pyrimidine, which share the thienopyrimidine core but differ in functional groups.

    Tetrahydrofuran-containing Ureas: Compounds such as 1-(tetrahydrofuran-2-yl)methyl-3-phenylurea, which have similar structural motifs but different substituents.

Uniqueness: 1-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic development.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c19-13-12-11(3-7-22-12)17-9-18(13)5-4-15-14(20)16-8-10-2-1-6-21-10/h3,7,9-10H,1-2,4-6,8H2,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOAITHJETYDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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